molecular formula C28H17Cl2NO3S B11491640 N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11491640
M. Wt: 518.4 g/mol
InChI Key: OTGFRLHDZDXCAM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl, methylphenylsulfanyl, and dioxo-dihydroanthracene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,5-dichloroaniline, which is then reacted with 4-methylbenzenethiol to form the sulfanyl intermediate. This intermediate is further reacted with 9,10-anthraquinone-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo groups to dihydroxy groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]anthracene-9,10-dione

Uniqueness

N-(3,5-dichlorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H17Cl2NO3S

Molecular Weight

518.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C28H17Cl2NO3S/c1-15-6-8-19(9-7-15)35-27-23(28(34)31-18-13-16(29)12-17(30)14-18)11-10-22-24(27)26(33)21-5-3-2-4-20(21)25(22)32/h2-14H,1H3,(H,31,34)

InChI Key

OTGFRLHDZDXCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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